molecular formula C9H6BrNO B7825114 2-(4-Bromophenyl)-3-oxopropanenitrile

2-(4-Bromophenyl)-3-oxopropanenitrile

Cat. No.: B7825114
M. Wt: 224.05 g/mol
InChI Key: VOLNNEMGSUOGGO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-oxopropanenitrile is an organic compound characterized by a bromophenyl group attached to a 3-oxopropanenitrile moiety

Synthetic Routes and Reaction Conditions:

  • Bromination of Phenylpropanenitrile: The compound can be synthesized by brominating phenylpropanenitrile under controlled conditions.

  • Oxidation of 4-Bromophenylpropanenitrile: Another method involves the oxidation of 4-bromophenylpropanenitrile using suitable oxidizing agents.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to achieving the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions at the bromine atom can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Cyanides and other substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-3-oxopropanenitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the effects of bromophenyl groups on biological systems.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-3-oxopropanenitrile exerts its effects involves interactions with molecular targets and pathways. The bromophenyl group can influence biological systems by binding to specific receptors or enzymes, leading to various biological responses.

Comparison with Similar Compounds

  • 4-Bromophenylacetic Acid: Similar in structure but contains an additional carboxylic acid group.

  • 2-(4-Bromophenyl)propionic Acid: Similar but with a propionic acid group instead of a nitrile group.

  • 2-(4-Bromophenyl)ethanone: Contains a ketone group instead of a nitrile group.

This comprehensive overview highlights the significance of 2-(4-Bromophenyl)-3-oxopropanenitrile in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLNNEMGSUOGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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